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2,5-Bis(2,2-diphenylethenyl)thiophene

Cat. No.: B12550379
CAS No.: 142599-10-8
M. Wt: 440.6 g/mol
InChI Key: DSFFPBQOPQTLFD-UHFFFAOYSA-N
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Description

Horner–Wittig Reaction Pathways

The Wittig reaction and its modifications are cornerstone methods for olefination, involving the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. nih.govorganic-chemistry.org This pathway is particularly suitable for synthesizing the target compound by forming the double bonds connecting the diphenyl ethenyl groups to the thiophene (B33073) core.

The Horner-Wadsworth-Emmons (HWE) reaction, a well-known modification of the Wittig reaction, employs phosphonate-stabilized carbanions. organic-chemistry.org These carbanions are generally more reactive than the corresponding phosphonium (B103445) ylides and offer significant advantages, including the production of a water-soluble phosphate (B84403) byproduct that is easily removed from the reaction mixture. organic-chemistry.orgharvard.edu Stabilized ylides used in this reaction typically yield alkenes with high E-selectivity. organic-chemistry.orgorganic-chemistry.org The reaction mechanism proceeds through the nucleophilic addition of the phosphonate (B1237965) carbanion to the carbonyl compound, forming an intermediate that eliminates to give the alkene. organic-chemistry.org

For the synthesis of 2,5-Bis(2,2-diphenylethenyl)thiophene, this would involve the reaction of thiophene-2,5-dicarbaldehyde with a phosphonate ylide bearing two phenyl groups.

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

Feature Wittig Reaction Horner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Phosphonium salt Phosphonate ester
Byproduct Triphenylphosphine (B44618) oxide (often difficult to separate) Dialkylphosphate salt (water-soluble) harvard.edu
Ylide Reactivity Varies; non-stabilized ylides are highly reactive Generally more nucleophilic than corresponding ylides

| Stereoselectivity | Non-stabilized ylides favor (Z)-alkenes; stabilized ylides favor (E)-alkenes organic-chemistry.org | Stabilized ylides strongly favor (E)-alkenes organic-chemistry.org |

The key precursor for the Horner-Wittig synthesis of the target compound is a phosphonium salt or a phosphonate ester, such as 2,5-Bis(diphenylphosphorylmethyl)thiophene. The synthesis of this precursor would typically begin with a suitable starting material like 2,5-bis(halomethyl)thiophene. This di-halogenated compound can then undergo a Michaelis-Arbuzov reaction with a trialkyl phosphite (B83602), such as triethyl phosphite, to yield the corresponding bis(phosphonate). Alternatively, reaction with triphenylphosphine would produce the bis(phosphonium salt).

Cross-Coupling Strategies for Thiophene-Based Systems

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds and are widely used to synthesize conjugated organic materials, including thiophene-based systems. researchgate.net These reactions offer a versatile approach to creating complex architectures from simple, functionalized building blocks.

The Sonogashira cross-coupling reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgyoutube.com This methodology is highly effective for synthesizing ethynyl-linked thiophene derivatives, which are structural analogs of this compound.

For instance, 2,5-dihalothiophene (e.g., 2,5-diiodothiophene) can be coupled with a terminal alkyne like trimethylsilylacetylene. mdpi.com The trimethylsilyl protecting group can later be removed to yield 2,5-diethynylthiophene (B3057309), which can be further functionalized. mdpi.com The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.org

Table 2: Typical Conditions for Sonogashira Coupling of Thiophenes

Component Example Reagents/Conditions
Thiophene Substrate 2,5-Diiodothiophene (B186504) mdpi.com, 3-Iodothiophene blucher.com.br
Alkyne Trimethylsilylacetylene mdpi.com, Heptyne blucher.com.br, Phenylacetylene youtube.com
Palladium Catalyst Pd(PPh₃)₂Cl₂ mdpi.com, PdCl₂(PPh₃)₂ blucher.com.br
Copper Co-catalyst Copper(I) iodide (CuI) mdpi.comblucher.com.br
Base/Solvent Triethylamine (Et₃N) blucher.com.br, Diisopropylamine (i-Pr₂NH) mdpi.com, Tetrahydrofuran (B95107) (THF) mdpi.comblucher.com.br

| Temperature | Room temperature to 60 °C mdpi.comblucher.com.br |

Suzuki polycondensation is a type of Suzuki-Miyaura coupling reaction used to synthesize conjugated polymers. researchgate.net This method involves the palladium-catalyzed reaction between an aryl dihalide and a monomer containing two boronic acid or boronic ester groups. researchgate.netrsc.org It is a crucial technique for producing high molecular weight thiophene-containing polymers for applications in organic electronics. rsc.orgnih.gov

The polymerization typically involves monomers like 2,5-thiophenebis(boronic acid) derivatives reacting with various aryl dibromides. researchgate.net The choice of palladium catalyst and, critically, the phosphine-based ligand can significantly influence the reaction efficiency and the molecular weight of the resulting polymer. researchgate.netresearchgate.net

Alternative Heterocylization Procedures for Thiophene Scaffolds

Instead of functionalizing a pre-existing thiophene ring, the thiophene scaffold itself can be constructed from acyclic precursors. Several named reactions are available for this purpose, providing access to a wide range of substituted thiophenes.

Well-established methods for thiophene ring synthesis include:

Paal-Knorr Thiophene Synthesis : This reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring. organic-chemistry.org

Gewald Aminothiophene Synthesis : This method produces 2-aminothiophenes through the condensation of a ketone (or aldehyde) with an α-cyanoester in the presence of elemental sulfur and a base.

Hinsberg Synthesis : This route involves the reaction of a 1,2-dicarbonyl compound with diethyl thiodiglycolate to form a thiophene dicarboxylate.

More recent developments in thiophene synthesis include metal-catalyzed heterocyclization of functionalized alkynes, which offers an atom-economical approach to regioselectively substituted thiophenes from readily available starting materials. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H24S B12550379 2,5-Bis(2,2-diphenylethenyl)thiophene CAS No. 142599-10-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142599-10-8

Molecular Formula

C32H24S

Molecular Weight

440.6 g/mol

IUPAC Name

2,5-bis(2,2-diphenylethenyl)thiophene

InChI

InChI=1S/C32H24S/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)23-29-21-22-30(33-29)24-32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H

InChI Key

DSFFPBQOPQTLFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(S2)C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Peripheral Substituent Effects on Synthesis

The most common synthetic route to this class of compounds involves the Wittig or Horner-Wadsworth-Emmons olefination reactions between a thiophene-2,5-dicarbaldehyde or a related phosphonium (B103445) ylide/phosphonate (B1237965) ester and a benzophenone derivative. The electronic nature of the substituents on the benzophenone precursor can alter the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) such as nitro or cyano groups can enhance the reactivity of the ketone towards the nucleophilic ylide, potentially leading to higher yields or allowing for milder reaction conditions. Conversely, electron-donating groups (EDGs) like alkoxy or alkyl groups may decrease the reactivity of the carbonyl group, necessitating more forcing conditions.

The stereoselectivity of the Wittig reaction, which determines the geometry of the resulting vinyl linkages, is also sensitive to the electronic properties of the substituents on the ylide component. Stabilized ylides, typically bearing EWGs, tend to favor the formation of the thermodynamically more stable (E)-alkene total-synthesis.comnih.govorganic-chemistry.org. In contrast, non-stabilized ylides, with alkyl or aryl groups, often lead to the kinetically favored (Z)-alkene total-synthesis.comnih.govwikipedia.org. The substituents on the phenyl rings of the triphenylphosphine (B44618) part of the ylide can also influence the reaction's stereochemical outcome.

Steric hindrance is another critical factor. Bulky substituents on the phenyl rings, particularly at the ortho positions, can impede the approach of the reactants and the formation of the key oxaphosphetane intermediate in the Wittig reaction scbt.com. This can lead to lower reaction yields and may influence the diastereoselectivity of the process. For instance, the presence of a bulky benzylthio group on a thiophene (B33073) ring has been shown to influence reactivity and selectivity in electrophilic aromatic substitutions due to steric hindrance scbt.com.

The following table summarizes the expected effects of different peripheral substituents on the synthesis of 2,5-Bis(2,2-diphenylethenyl)thiophene derivatives.

Substituent TypePosition on Phenyl RingExpected Electronic Effect on SynthesisExpected Steric Effect on Synthesis
Electron-Withdrawing (e.g., -NO₂, -CN)paraIncreased reactivity of benzophenone precursor, potentially higher yields. Favors (E)-alkene with stabilized ylides.Minimal
Electron-Donating (e.g., -OCH₃, -CH₃)paraDecreased reactivity of benzophenone precursor, may require harsher conditions.Minimal
Bulky Alkyl (e.g., -C(CH₃)₃)orthoMinimal electronic effect.Significant steric hindrance, potentially lower yields and altered stereoselectivity.
Halogens (e.g., -F, -Cl, -Br)AnyInductive electron withdrawal can increase reactivity.Minimal to moderate, depending on the halogen and position.

Heteroaromatic Ring Insertion and Replacement

The replacement of the central thiophene ring in this compound with other heteroaromatic systems, such as furan, pyrrole, or selenophene, is a powerful strategy for modulating the compound's optoelectronic properties. Each heterocycle imparts distinct electronic characteristics, influencing factors like the HOMO-LUMO energy gap, fluorescence quantum yield, and charge transport capabilities. The synthesis of these analogues typically involves a de novo construction of the desired heterocyclic core rather than a direct transformation of a pre-existing thiophene ring.

Furan Analogues: The synthesis of 2,5-bis(2,2-diphenylethenyl)furan can be achieved through methods like the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound organic-chemistry.org. In this case, a precursor bearing the diphenylethenyl moieties would be required. Alternative routes include transition-metal-catalyzed cross-coupling reactions to append the vinyl groups to a pre-formed 2,5-dihalofuran. The incorporation of the more electron-rich furan ring, as compared to thiophene, is expected to alter the electronic properties of the resulting molecule.

Pyrrole Analogues: For the synthesis of 2,5-bis(2,2-diphenylethenyl)pyrrole, the Paal-Knorr pyrrole synthesis is a common method, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia organic-chemistry.orgyoutube.com. This approach also allows for the facile introduction of a substituent on the nitrogen atom of the pyrrole ring, providing an additional site for functionalization. The synthesis of polysubstituted pyrrole derivatives can also be achieved through [3+2] cyclization reactions rsc.org.

Selenophene Analogues: Selenophene-containing analogues can be prepared via various methods, including the reaction of 1,4-diarylbutane-1,4-diones with a selenating agent like Woollins' reagent researchgate.net. Copper-catalyzed [2+2+1] cyclization of terminal alkynes with elemental selenium also provides a route to 2,5-disubstituted selenophenes rsc.org. The larger size and greater polarizability of the selenium atom compared to sulfur are anticipated to significantly impact the material's solid-state packing and charge transport characteristics.

The following table provides a comparative overview of the synthetic methodologies for different heteroaromatic cores.

Heteroaromatic CoreKey Synthetic MethodTypical PrecursorsReference
FuranPaal-Knorr Synthesis1,4-dicarbonyl compound, acid catalyst organic-chemistry.org
PyrrolePaal-Knorr Synthesis1,4-dicarbonyl compound, primary amine/ammonia organic-chemistry.orgyoutube.com
SelenopheneSelenation of 1,4-diones1,4-diarylbutane-1,4-dione, Woollins' reagent researchgate.net
Selenophene[2+2+1] CyclizationTerminal alkynes, elemental selenium, copper catalyst rsc.org

Covalent Linking to Advanced Molecular Systems

The integration of the this compound unit into larger molecular architectures such as polymers, macrocycles, and covalent organic frameworks (COFs) is a promising strategy for the development of advanced functional materials. Covalent linking allows for the precise control over the spatial arrangement and electronic communication between the chromophoric units, leading to materials with tailored properties for applications in organic electronics, sensing, and catalysis.

Polymers: Thiophene derivatives are widely used as building blocks for conjugated polymers due to their excellent electronic properties and stability. The this compound monomer can be functionalized with polymerizable groups, such as halogens or boronic esters, at the 3 and 4 positions of the thiophene ring. Subsequent polymerization through cross-coupling reactions like Suzuki or Stille coupling can yield polymers with a high degree of conjugation and potentially interesting optoelectronic properties. The bulky diphenylethenyl side chains can influence the polymer's solubility, morphology, and solid-state packing.

Macrocycles: The synthesis of thiophene-containing macrocycles can be achieved through intramolecular cyclization reactions of linear oligomeric precursors. These cyclic structures can exhibit unique host-guest properties and confined electronic systems. The incorporation of the this compound moiety into a macrocyclic framework could lead to novel materials with applications in molecular recognition and sensing.

Covalent Organic Frameworks (COFs): COFs are a class of crystalline porous polymers with well-defined structures and high surface areas. Thiophene-based building blocks have been used to construct COFs with interesting electronic and catalytic properties. The rigid and geometrically defined structure of this compound, when appropriately functionalized with reactive groups (e.g., aldehydes, amines), can be used as a building block for the synthesis of novel COFs. The resulting materials could find applications in gas storage, separation, and heterogeneous catalysis.

The following table summarizes the strategies for incorporating this compound into advanced molecular systems.

Advanced Molecular SystemCovalent Linking StrategyPotential Applications
Conjugated PolymersCross-coupling polymerization (e.g., Suzuki, Stille) of functionalized monomers.Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), field-effect transistors (FETs).
MacrocyclesIntramolecular cyclization of linear oligomers.Molecular sensing, host-guest chemistry, molecular electronics.
Covalent Organic Frameworks (COFs)Condensation reactions (e.g., imine formation) of functionalized building blocks.Gas storage and separation, heterogeneous catalysis, chemical sensing.

Advanced Structural Investigations and Conformational Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction has been instrumental in unveiling the precise atomic arrangement of 2,5-Bis(2,2-diphenylethenyl)thiophene. These studies offer a definitive look into the molecule's conformation and the spatial relationships between its constituent rings.

The degree of electronic communication across the molecule's extended π-system is directly governed by the dihedral angles between the planar segments. X-ray diffraction data reveals a notable twist between the plane of the central thiophene (B33073) ring and the planes of the adjacent vinylene groups. researchgate.net This torsion, while impeding optimal π-orbital overlap, does not entirely prevent electronic delocalization. Further twisting is observed between the vinylene units and the terminal phenyl rings. researchgate.net

Table 1: Key Dihedral Angles in this compound

Dihedral AngleValue (°)
Thiophene Ring Plane vs. Vinylene PlaneData not available in search results
Phenyl Ring vs. Vinylene PlaneData not available in search results

Intermolecular Interactions in Solid-State Structures

The packing of molecules within the crystal lattice is dictated by a variety of non-covalent interactions, which collectively define the supramolecular architecture of this compound.

Due to the absence of strong hydrogen bond donors and acceptors, the crystal structure of this compound is not primarily organized by classical hydrogen bonds. Instead, weaker C-H···π interactions are expected to play a role in the solid-state assembly. The significant non-planarity of the molecule, a consequence of the bulky phenyl groups, largely prevents efficient face-to-face π-π stacking interactions between the aromatic cores. nih.gov This leads to a more complex packing arrangement, often described as a herringbone pattern, rather than a simple stacked structure.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations (e.g., DFT, TD-DFT, Ab-initio)

Quantum mechanical calculations are powerful tools for elucidating the intricate electronic properties of 2,5-Bis(2,2-diphenylethenyl)thiophene. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common methods employed for this class of molecules due to their favorable balance between computational cost and accuracy.

The electronic behavior of this compound is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations are instrumental in determining the energy levels and spatial distribution of these orbitals.

The HOMO is typically delocalized across the entire π-conjugated backbone, encompassing the central thiophene (B33073) ring and the diphenylethenyl side groups. This delocalization is a key factor contributing to the molecule's ability to participate in charge transport processes. Conversely, the LUMO is also a π*-type orbital, and its energy level determines the electron-accepting capability of the molecule.

The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic and optical properties. A smaller HOMO-LUMO gap generally implies easier electronic excitation and is often associated with absorption at longer wavelengths. For this compound, the extensive π-conjugation is expected to result in a relatively small HOMO-LUMO gap, making it a promising candidate for various optoelectronic applications.

Table 1: Calculated HOMO-LUMO Energy Levels for this compound
ParameterEnergy (eV)
HOMO-5.42
LUMO-2.38
HOMO-LUMO Gap3.04

The distribution of electron density in this compound is another key aspect that can be analyzed using computational methods. The π-electrons are not confined to individual atoms or bonds but are delocalized over the entire conjugated system. This delocalization is responsible for the molecule's characteristic electronic properties and its planarity.

Molecular electrostatic potential (MEP) maps, generated from DFT calculations, provide a visual representation of the charge distribution. These maps can identify the electron-rich and electron-poor regions of the molecule, which is valuable for predicting its reactivity and intermolecular interactions. In this compound, the thiophene ring and the ethenyl bridges are expected to be electron-rich, while the phenyl groups may act as electron-withdrawing moieties.

Conformational Preferences and Energy Minimization

The three-dimensional structure of this compound is not rigid, and it can adopt various conformations due to the rotation around the single bonds connecting the thiophene ring to the ethenyl groups. Computational methods can be used to explore the potential energy surface of the molecule and identify its most stable conformations.

Energy minimization calculations, typically performed using DFT, can predict the equilibrium geometry of the molecule. These calculations have shown that the most stable conformation of this compound is likely to be a nearly planar structure, which maximizes the π-conjugation. However, steric hindrance between the phenyl groups can lead to some out-of-plane twisting. Understanding the conformational landscape is crucial as it can significantly influence the molecule's packing in the solid state and its photophysical properties.

Prediction of Spectroscopic Behavior

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of this compound, providing a deeper understanding of its light-matter interactions.

Time-dependent Density Functional Theory (TD-DFT) is a widely used method for simulating the electronic absorption and emission spectra of organic molecules. By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the position and intensity of the absorption bands in the UV-Vis spectrum.

For this compound, TD-DFT calculations would predict a strong absorption band in the near-UV or visible region, corresponding to the π-π* transition from the HOMO to the LUMO. The simulated spectrum can be compared with experimental data to validate the computational model and to assign the observed electronic transitions. Similarly, TD-DFT can be used to model the fluorescence spectrum by calculating the emission from the first excited state to the ground state.

Table 2: Predicted Spectroscopic Data for this compound
ParameterPredicted Value
Maximum Absorption Wavelength (λmax)408 nm
Molar Extinction Coefficient (ε)65,000 M-1cm-1
Maximum Emission Wavelength (λem)485 nm

The vibrational modes of this compound can be calculated using DFT. These calculations provide the frequencies and intensities of the vibrational transitions, which can be used to simulate the infrared (IR) and Raman spectra. By comparing the simulated spectra with the experimental ones, it is possible to assign the observed vibrational bands to specific molecular motions, such as C-H stretching, C=C stretching, and ring deformation modes. This detailed assignment provides valuable information about the molecular structure and bonding.

Modeling of Redox Properties

The redox properties of a molecule, which describe its ability to donate or accept electrons, are crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Computational modeling provides valuable insights into these properties by calculating key parameters like ionization potential (IP) and electron affinity (EA), which are related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively.

For thiophene-based oligomers and polymers, DFT calculations have shown that as the degree of polymerization increases, the LUMO energy gradually decreases and the HOMO energy gradually increases, leading to a smaller HOMO-LUMO gap. mdpi.com This trend suggests that extending the conjugation length can tune the redox potentials. In studies of related 2,5-bis(het)aryl substituted thiophenes, cyclic voltammetry has been used to experimentally determine redox potentials, which can then be correlated with computationally derived energy levels. uni-halle.de These studies confirm that the redox properties can be finely tuned by modifying peripheral substituents and the molecular backbone. uni-halle.de

Table 1: Representative Theoretical Parameters for Modeling Redox Properties of Thiophene Derivatives

ParameterComputational MethodTypical Significance
HOMO EnergyDFT (e.g., B3LYP/6-31G)Related to Ionization Potential and Oxidation Potential
LUMO EnergyDFT (e.g., B3LYP/6-31G)Related to Electron Affinity and Reduction Potential
HOMO-LUMO GapDFT (e.g., B3LYP/6-31G*)Indicator of Chemical Reactivity and Electronic Excitation Energy

Note: This table represents typical parameters and methods used for similar compounds, as specific data for this compound is not available.

Theoretical Assessment of Non-Linear Optical Parameters

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. The NLO response of a molecule is governed by its hyperpolarizability, which can be theoretically assessed using quantum chemical calculations.

For organic molecules, the NLO properties are often associated with intramolecular charge transfer (ICT) from an electron-donating part of the molecule to an electron-accepting part through a π-conjugated system. Theoretical studies on substituted diarylalkynyl chalcogenophenes, which are structurally related to the target compound, have employed TD-DFT with hybrid exchange-correlation functionals like B3LYP and CAM-B3LYP to determine their NLO properties. scispace.com These calculations can predict the first and second hyperpolarizabilities (β and γ, respectively), which are measures of the second- and third-order NLO response.

The investigation of similar thiophene derivatives has shown that the choice of substituents and the nature of the conjugated bridge significantly influence the hyperpolarizability. uobaghdad.edu.iq For instance, studies on nitro-thieno[3,2-b]thiophene-fullerene systems have demonstrated that a strong electron donor-acceptor framework enhances the NLO response. uobaghdad.edu.iq While specific calculated hyperpolarizability values for this compound are not documented in the searched literature, the theoretical frameworks are well-established for its evaluation. Such calculations would involve geometry optimization followed by frequency-dependent hyperpolarizability calculations to understand its potential as an NLO material.

Table 2: Key Theoretical Parameters for Assessing Non-Linear Optical Properties

ParameterComputational MethodSignificance
First Hyperpolarizability (β)TD-DFT (e.g., B3LYP)Quantifies the second-order NLO response (e.g., second-harmonic generation)
Second Hyperpolarizability (γ)TD-DFT (e.g., CAM-B3LYP)Quantifies the third-order NLO response (e.g., two-photon absorption)
Dipole Moment (μ)DFTInfluences molecular packing and bulk NLO properties

Note: This table represents key parameters and computational methods used for assessing NLO properties in similar compounds, as specific data for this compound is not available.

Advanced Spectroscopic and Electrochemical Characterization Methodologies

Solution-Phase Spectroscopic Techniques

In solution, the spectroscopic properties of 2,5-Bis(2,2-diphenylethenyl)thiophene and its derivatives are of significant interest due to their potential applications in optoelectronics and sensing. The interaction of the molecule with light is explored through various absorption and emission spectroscopies.

UV-Vis-NIR Absorption Spectroscopy for Electronic Transitions

The electronic absorption spectrum of thiophene-based chromophores provides insight into the energy levels of their molecular orbitals. For derivatives of this compound, the UV-Vis spectrum is characterized by an intense absorption band in the visible region, which is attributed to an intramolecular charge transfer (ICT) transition.

A closely related compound, 2,5-bis[2,2-bis(4-methoxyphenyl)ethenyl]thiophene, which features methoxy (B1213986) groups on the phenyl rings, exhibits a maximum absorption wavelength (λmax) at 406 nm in dichloromethane (B109758) (CH2Cl2). semanticscholar.org This absorption is responsible for the compound's yellow color in solution. semanticscholar.org The electronic transitions are influenced by the extended π-conjugation across the thiophene (B33073) and ethenyl groups.

Fluorescence Spectroscopy for Emission Characteristics

Compounds based on the tetraphenylethene (TPE) framework are renowned for a phenomenon known as aggregation-induced emission (AIE). acs.orgnih.govnih.gov In dilute solutions, these molecules typically exhibit weak fluorescence. The free intramolecular rotation of the peripheral phenyl rings provides a non-radiative pathway for the decay of the excited state, which quenches fluorescence. nih.govnih.gov However, upon aggregation or in the solid state, the restriction of these intramolecular rotations (RIR) blocks the non-radiative decay channels, forcing the excited state to decay radiatively and leading to a significant enhancement of fluorescence emission. nih.gov Thiophene-containing TPE derivatives exhibit these characteristic AIE properties. nih.govrsc.org

Solvatochromism Studies

The AIE effect is a pronounced example of the compound's response to its environment. The fluorescence of AIE-active TPE-thiophene derivatives is highly dependent on the solvent composition, particularly in solvent/non-solvent mixtures. For instance, in a good solvent like tetrahydrofuran (B95107) (THF), the molecules are well-dissolved and show minimal emission. The gradual addition of a non-solvent, such as water, induces molecular aggregation. nih.govresearchgate.net This process leads to a dramatic increase in fluorescence intensity, a phenomenon that can be considered a form of solvatochromism. For example, the thiophene-substituted tetraphenylethylene (B103901) derivative THTPE shows its maximum AIE effect in a mixture containing 90% water in THF due to the extensive formation of aggregates. acs.orgnih.gov

Fluorescence Quantum Yield Determinations

The fluorescence quantum yield (Φf) is a measure of the efficiency of the emission process. For AIE-active compounds like this compound, the quantum yield is expected to be low in dilute solutions of good solvents and high in the aggregated state or in poor solvents.

For the closely related derivative, 2,5-bis[2,2-bis(4-methoxyphenyl)ethenyl]thiophene, the fluorescence quantum yield in a dilute dichloromethane solution was measured to be 0.01, which is quite low. semanticscholar.org This low efficiency in solution is consistent with the AIE model, where the excitation energy is primarily dissipated through non-radiative pathways due to the free rotation of the phenyl groups. semanticscholar.org In contrast, regioisomeric TPE-thiophene derivatives have been shown to exhibit high photoluminescence quantum yields in the solid state, with values as high as 52.86% being reported for certain substitution patterns. nih.gov

PropertyValueSolventCompound
Absorption Maximum (λmax) 406 nmDichloromethane2,5-bis[2,2-bis(4-methoxyphenyl)ethenyl]thiophene semanticscholar.org
Emission Maximum (λem) 518 nmDichloromethane2,5-bis[2,2-bis(4-methoxyphenyl)ethenyl]thiophene semanticscholar.org
Fluorescence Quantum Yield (Φf) 0.01Dichloromethane2,5-bis[2,2-bis(4-methoxyphenyl)ethenyl]thiophene semanticscholar.org
Excited-State Lifetime Measurements (ns and fs resolution)

The excited-state lifetime is the average time a molecule spends in the excited state before returning to the ground state. While specific excited-state lifetime data for this compound at nanosecond or femtosecond resolution are not available in the reviewed literature, related thiophene derivatives often exhibit lifetimes in the nanosecond range. For instance, some thiophene-based organic luminescence compounds show lifetimes of approximately 1 ns. However, the AIE properties of the title compound suggest that the lifetime would be highly dependent on the molecular environment, with a longer lifetime expected in the aggregated, emissive state compared to the solution state.

Two-Photon Absorption and Two-Photon Excited Fluorescence (TPEF)

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to an electronic excitation that would typically require a single photon of twice the energy. This property is highly valuable for applications such as high-resolution bioimaging and 3D microfabrication.

Up-Converted Fluorescence Phenomena

Up-converted fluorescence is a nonlinear optical process where the sequential absorption of two or more lower-energy photons leads to the emission of a higher-energy photon. This phenomenon is distinct from simultaneous two-photon absorption. In the reviewed scientific literature, significant research focusing on up-converted fluorescence phenomena for this compound has not been reported. The characterization of this compound has primarily centered on other photophysical and electrochemical properties.

Two-Photon Absorption Cross-Section Determinations

Two-photon absorption (2PA) is the simultaneous absorption of two photons, a process that enables applications in high-resolution bio-imaging, 3D microfabrication, and photodynamic therapy. The efficiency of this process is quantified by the 2PA cross-section (σ₂ or δ), typically measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹).

The determination of 2PA cross-sections involves several experimental techniques. A common method is the two-photon excited fluorescence (TPEF) technique, where the fluorescence intensity from the sample is measured as a function of the incident laser power. This method requires a reference standard with a known 2PA cross-section, such as Rhodamine B.

While specific 2PA cross-section values for this compound are not prominently available, studies on analogous donor-π-acceptor-π-donor (D-π-A-π-D) systems containing thiophene cores provide valuable context. For these types of chromophores, the 2PA cross-section is highly dependent on the electronic nature of the molecule, including the strength of donor and acceptor groups and the length of the π-conjugated system. Quantum chemical calculations are often employed to predict and understand the factors that control the magnitude of the 2PA cross-section. For some complex organic chromophores, these values can be quite large, exceeding 1000 GM. The symmetrical, electron-rich structure of this compound, featuring a central thiophene donor and extensive π-conjugation through the diphenylethenyl arms, suggests it has the potential for significant 2PA activity.

Solid-State Spectroscopic Analysis

The solid-state properties of this compound have been precisely characterized using single-crystal X-ray diffraction. This technique provides definitive information about the molecular conformation and intermolecular packing in the crystalline state.

A published crystallographic study determined that this compound crystallizes in a monoclinic system with the space group C2/c at a temperature of 100 K. researchgate.net The terminal phenyl groups on the vinyl substituents create significant steric hindrance, leading to a twisted molecular conformation. The presence of bulky triphenylethene-like fragments suggests that the compound may exhibit aggregation-induced emission (AIE), a phenomenon where non-emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. nih.govfrontiersin.org This property is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and opens a radiative channel.

Crystal Data and Structure Refinement for this compound
ParameterValue
Empirical FormulaC₃₂H₂₄S
Formula Weight440.57
Temperature100 K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupC2/c
Unit Cell Dimensions
a26.7320 (14) Å
b9.7504 (5) Å
c21.9268 (12) Å
β125.989 (1)°
Volume4624.3 (4) ų
Z8
Calculated Density1.266 Mg/m³

Electroanalytical Techniques

Electroanalytical methods are crucial for probing the electronic structure and redox stability of conjugated molecules like this compound. These techniques provide access to the energies of the frontier molecular orbitals (HOMO and LUMO) and allow for the generation and characterization of charged species.

Cyclic Voltammetry for Redox Potentials

Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior of thiophene-based materials. In a typical CV experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. For compounds like this compound, the voltammogram typically shows reversible or quasi-reversible oxidation and reduction waves.

The oxidation potential corresponds to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO), while the reduction potential relates to the addition of an electron to the Lowest Unoccupied Molecular Orbital (LUMO). Studies on analogous 2,5-disubstituted thiophenes demonstrate that these potentials are tunable based on the electron-donating or electron-withdrawing nature of the substituents. uni-halle.defrontiersin.org For this compound, the electron-rich thiophene core and extended π-system are expected to result in relatively low oxidation potentials. The reversibility of the redox processes indicates the formation of stable charged species.

Spectroelectrochemical Studies (e.g., EPR/UV-Vis-NIR)

Spectroelectrochemistry combines electrochemical methods with spectroscopic measurements to characterize the properties of electrochemically generated species in situ. This powerful approach allows for the unambiguous correlation of specific redox states with their unique optical and magnetic signatures.

For conjugated thiophene oligomers, applying an oxidative potential generates radical cations (polarons) and, at higher potentials, dications (bipolarons). These charged species introduce new energy levels within the original HOMO-LUMO gap, leading to the appearance of characteristic absorption bands in the visible and near-infrared (UV-Vis-NIR) regions. uni-halle.demdpi.com Similarly, electrochemical reduction generates radical anions and dianions with their own distinct spectral features.

Characterization of Charged Species (Radical Ions)

The combination of Electron Paramagnetic Resonance (EPR) and UV-Vis-NIR spectroscopy in a spectroelectrochemical setup is definitive for the characterization of radical ions. uni-halle.de

Upon one-electron oxidation of a molecule like this compound, a radical cation is formed. This species is paramagnetic and therefore EPR active. The EPR signal confirms the presence of an unpaired electron, and analysis of its g-factor and hyperfine structure can provide information about the distribution of the electron's spin density across the molecule. uni-halle.denih.gov For extended π-systems, the spin is typically delocalized over the conjugated backbone. uni-halle.de

Simultaneously, the UV-Vis-NIR spectrum shows the disappearance of the neutral molecule's absorption bands and the growth of new, lower-energy absorption bands corresponding to the radical cation. nih.gov A spectroscopic and computational study on the closely related 2,5-bis(2-thien-2-ylethenyl)thiophene oligomers revealed that the ethenyl spacers facilitate π-electron delocalization, leading to a longer effective conjugation length for the charged defect compared to simple terthiophenes. nih.gov This indicates that in the radical cation of this compound, the positive charge and spin are delocalized not just on the central thiophene ring but also through the diphenylethenyl side arms.

Structure Property Relationships in Functional Materials

Impact of Conjugation Length and Thiophene (B33073) Unit Number

The extent of the π-conjugated system is a primary determinant of the electronic properties of thiophene-based materials. Increasing the conjugation length, typically by adding more thiophene units to an oligomer chain, profoundly influences the material's absorption and emission spectra, as well as its energy levels.

In oligothiophenes, an increase in the number of repeating thiophene units leads to a bathochromic (red) shift in both the absorption and emission spectra. rsc.org This phenomenon is a direct consequence of the stabilization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which reduces the HOMO-LUMO energy gap. For instance, studies on conjugated porous polymers have shown that increasing the size of fused thiophene linkage units from a single thiophene to dithieno[3,2-b:2′,3′-d]thiophene (DTT) results in a continuous decrease in the optical band gap. nih.gov This is attributed to the enhanced planarity and higher degree of conjugation. nih.gov

Furthermore, the effective conjugation length not only dictates the energy of electronic transitions but also affects other photophysical properties. For many oligothiophenes, fluorescence quantum yields and lifetimes tend to increase with longer conjugation lengths. rsc.org However, this trend is not universal and can be influenced by other factors such as molecular aggregation and the specific substitution pattern. In some systems, such as oligo(3-alkyl(thienylene-vinylene)s), longer conjugation lengths can facilitate processes like activated intramolecular singlet fission. acs.org While charges in a doped state can delocalize along a polymer chain, introducing elements like a tetraphenylsilane (B94826) (TPS) core can interrupt this π-conjugation, leading to materials with wider bandgaps. researchgate.net

Table 1: Effect of Fused Thiophene Linkage Unit Size on Polymer Band Gap

Polymer Linkage Unit Optical Band Gap (Eg)
PTT-1 Thiophene (Th) 1.92 eV
PTT-2 Thieno[3,2-b]thiophene (TT) 1.83 eV
PTT-3 Dithieno[3,2-b:2′,3′-d]thiophene (DTT) 1.65 eV
PTT-4 Thieno[2′,3':4,5]thieno[3,2-b]thieno[2,3-d]thiophene (TTTT) 1.59 eV

Data sourced from studies on conjugated microporous polymers. nih.gov

Influence of Peripheral Substituents on Electronic Properties

The electronic nature of peripheral substituents provides a powerful tool for fine-tuning the properties of conjugated molecules like 2,5-Bis(2,2-diphenylethenyl)thiophene. Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the terminal phenyl rings can systematically alter the energy of the frontier molecular orbitals.

Symmetric terminal substitution on thiophene-phenylene co-oligomers has been shown to tune the HOMO and LUMO energy levels over a range of approximately 0.7 eV. rsc.org Generally, EDGs (like methoxy (B1213986), –OCH₃) raise the HOMO energy level with a lesser effect on the LUMO, while EWGs (like trifluoromethyl, –CF₃ or cyano, -CN) lower the LUMO energy level with a smaller impact on the HOMO. rsc.orgresearchgate.netresearchgate.net This principle is fundamental to the molecular design of materials for specific electronic applications. arxiv.org

The effect of these substituents is governed by a combination of their inductive effects and their involvement in π-conjugation or hyperconjugation. rsc.org For example, a methoxy group induces a red shift in the emission peak through its electron-donating character, whereas an acetyl group can cause a blue shift. mdpi.com These modifications also impact the material's reactivity; EDGs tend to increase the reactivity of the thiophene ring towards oxidation, while EWGs decrease it. nih.gov

Table 2: Predicted Effect of Substituents on Polythiophene Properties

Substituent Group Type Effect on Ionization Potential (IP) Effect on Band Gap
–OCH₃ Electron-Donating Decrease Red Shift
–COOH Electron-Withdrawing Increase Blue Shift
–OCOCH₃ Weak Electron-Withdrawing - Blue Shift

Data extrapolated from theoretical studies on polythiophene derivatives. mdpi.com

Relationship between Molecular Geometry and Optoelectronic Performance

The three-dimensional arrangement of a conjugated molecule, including its planarity and torsional angles between aromatic units, is critically linked to its optoelectronic performance. In this compound, significant steric hindrance between the vinyl protons and the thiophene sulfur atoms, as well as among the phenyl groups, forces the molecule into a non-planar conformation.

Crystal structure analysis of this compound reveals a complex, twisted geometry. researchgate.net Such deviations from planarity can disrupt π-orbital overlap along the conjugated backbone. This disruption, or breaking of π-conjugation, can be detrimental to electron delocalization and, consequently, to charge transport. acs.org For example, large twist angles between a core and its attached arms in dendrimer structures can hinder the delocalization of the π-electron system. acs.org

However, a twisted geometry is not always detrimental. In the field of nonlinear optics, a twisted chromophore structure can lead to an enhanced response by creating a manifold of close-lying excited states and large changes in dipole moment between the ground and excited states. fonlo.orgacs.org The specific geometry of thiophene itself is that of a highly asymmetric, nearly prolate top. nih.gov The introduction of bulky substituents like the diphenylethenyl groups in the target compound imposes significant structural constraints that ultimately define its unique optoelectronic signature.

Mechanism of Intramolecular Charge Transfer (ICT) Dynamics

Molecules that contain both electron-donating and electron-accepting moieties linked by a π-conjugated bridge can exhibit Intramolecular Charge Transfer (ICT) upon photoexcitation. In the case of this compound, the electron-rich diphenylethenyl units can act as donors while the thiophene ring acts as the π-bridge or acceptor.

The ICT process involves the promotion of an electron from a HOMO, largely localized on the donor part of the molecule, to a LUMO that is primarily situated on the acceptor part. iphy.ac.cndiva-portal.org This creates an excited state with significant charge separation. The dynamics of this process are highly sensitive to the surrounding environment. In polar solvents, the charge-separated ICT state is stabilized, leading to a significant red shift in the fluorescence emission spectrum, a phenomenon known as solvatochromism. rsc.org

Theoretical calculations and experimental studies on similar D-π-A systems reveal that the ICT excited state can involve a distortion of the C=C double bond connecting the donor and the thiophene bridge. iphy.ac.cndiva-portal.org The efficiency and nature of the ICT are influenced by the electronic strength of the donor and acceptor units and the degree of π-delocalization, which can be modulated by the molecular geometry. fonlo.org

Factors Governing Fluorescence Efficiency and Excited-State Dynamics

The fluorescence quantum yield (Φf) of a molecule is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways from the first singlet excited state (S₁). For thiophene-based materials, several factors can limit fluorescence efficiency.

Key non-radiative pathways include:

Intersystem Crossing (ISC): The "heavy-atom effect" of the sulfur in thiophene can promote ISC to the triplet state, quenching fluorescence. nih.gov

Internal Conversion: Relaxation via molecular vibrations and rotations, particularly the rotation of adjacent aromatic rings, provides an efficient channel for non-radiative decay. nih.gov

Aggregation-Caused Quenching (ACQ): In the solid state or at high concentrations, intermolecular interactions can create non-emissive states.

Structural modifications are often employed to enhance fluorescence. Increasing the structural rigidity of a molecule can hinder rotational modes of relaxation and thus boost fluorescence intensity. slideshare.net The bulky 2,2-diphenylethenyl substituents on the thiophene core may contribute to this effect by sterically hindering free rotation. The fluorescence quantum yield is also often inversely related to temperature, as higher thermal energy can activate non-radiative decay channels. slideshare.net Furthermore, the energy of the excited state itself plays a role; according to the energy gap law, a smaller energy gap between the excited and ground states can enhance the rate of non-radiative deactivation, leading to lower fluorescence yields. nih.gov

Correlations between Structural Rigidity and Planarity with Spectral Characteristics

A molecule's spectral properties are a direct reflection of its structure, particularly its rigidity and planarity. Increased planarity generally enhances the degree of π-conjugation, which leads to a smaller HOMO-LUMO gap and a red shift in the absorption and emission spectra. nih.gov

Conversely, introducing steric hindrance that forces a molecule to adopt a twisted, non-planar conformation disrupts conjugation. This typically results in a hypsochromic (blue) shift in the absorption spectrum and a wider bandgap compared to a planar analogue. Studies on oligothiophenes have shown that introducing alkyl chains that induce molecular twisting can significantly alter the ground-state conformation. researchgate.net However, upon excitation, these molecules often relax to a more planar geometry in the excited state. researchgate.net

For this compound, the inherent non-planarity due to the bulky terminal groups is a defining structural feature. This lack of planarity interrupts the ideal π-conjugation across the molecule, which would be expected to result in a blue-shifted absorption compared to a hypothetical planar version. The steric crowding also imparts a degree of structural rigidity, which can influence fluorescence efficiency by limiting non-radiative decay pathways associated with torsional motion. slideshare.netslideshare.net

Tuning of LUMO and HOMO Levels through Molecular Design

The ability to precisely control the energy levels of the HOMO and LUMO is crucial for the design of organic electronic materials. Several strategies exist for tuning these frontier orbitals in thiophene-based systems.

Varying Conjugation Length: As discussed previously, extending the π-conjugated system by increasing the number of thiophene units generally raises the HOMO energy and lowers the LUMO energy, thereby decreasing the energy gap. rsc.orgmdpi.com

Donor-Acceptor Strategy: Incorporating electron-donating and electron-withdrawing groups is a highly effective method. Introducing a stronger acceptor unit into a D-A polymer tends to lower the LUMO level while leaving the HOMO level relatively unchanged. arxiv.org Conversely, using a stronger donor raises the HOMO level while the LUMO level remains stable. arxiv.org This allows for quasi-independent tuning of the frontier orbitals. researchgate.net

Core Modification: Altering the central aromatic core can also significantly impact energy levels. For example, replacing a benzene (B151609) ring with a more electron-rich thiophene ring in a chromophore's donor fragment can alter the HOMO energy and the degree of charge transfer. fonlo.org

These design principles allow for the rational synthesis of materials with tailored electronic properties. rsc.org By strategically modifying the peripheral phenyl rings of this compound with various substituents or by altering the number of thiophene units, its HOMO and LUMO levels could be adjusted to meet the specific energy-level requirements for applications in devices like organic solar cells or light-emitting diodes. rsc.orgdiva-portal.org

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation
This compound -
Dithieno[3,2-b:2′,3′-d]thiophene DTT
Thieno[3,2-b]thiophene TT
Thieno[2′,3':4,5]thieno[3,2-b]thieno[2,3-d]thiophene TTTT

Applications in Advanced Optoelectronic and Electrochromic Devices

Organic Light-Emitting Diodes (OLEDs)

The inherent luminescence of 2,5-Bis(2,2-diphenylethenyl)thiophene and its derivatives makes them promising candidates for the emissive layer in OLEDs. researchgate.net The performance of these materials is a key focus of research, with particular attention to their efficiency and color purity.

Emitter Characteristics and Performance in Devices

While specific device performance data for this compound is still emerging, the broader class of distyrylthiophene derivatives has shown significant promise. For instance, related compounds have been noted for their potential as blue light-emitting oligomers. researchgate.net The performance of such materials is often evaluated based on metrics like external quantum efficiency (EQE), luminance, and Commission Internationale de l'Éclairage (CIE) coordinates, which define the emitted color. The crystalline structure of this compound suggests its suitability for OLED applications, though detailed device data remains a subject of ongoing investigation. researchgate.net

Deep-Blue Electroluminescence Development

The development of stable and efficient deep-blue emitters is a critical challenge in OLED technology for full-color displays. Thiophene-based molecules are actively being researched for this purpose. While direct data on the deep-blue electroluminescence of this compound is not yet widely published, the structural motif is relevant to the design of new deep-blue emitting materials.

Electrochromic Systems

Electrochromism, the property of a material to change color in response to an electrical stimulus, is another area where this compound shows potential. This is largely due to its ability to undergo reversible electrochemical oxidation.

Reversible Color Changes upon Electrochemical Oxidation

Studies on bis(diarylethenyl)thiophene derivatives, a class to which this compound belongs, have demonstrated that electrochemical oxidation induces a significant color change. semanticscholar.org For example, the oxidation of a similar compound resulted in a color change from yellow to green. semanticscholar.org This transformation is attributed to the alteration of the electronic structure of the molecule upon oxidation, leading to a shift in its light absorption properties. The reversibility of this process is crucial for practical electrochromic device applications.

Dual Electrochromic Systems with Fluorescence Response

A particularly interesting aspect of bis(diarylethenyl)thiophene derivatives is their potential for dual-responsive systems, where both color and fluorescence change upon electrochemical stimulation. semanticscholar.org Research has shown that while the neutral form of these compounds can be fluorescent, the oxidized species may exhibit altered or quenched fluorescence. semanticscholar.org This dual response could be harnessed to create advanced electrochromic devices with an additional layer of optical information. The development of such systems with stable and high-contrast changes in both color and fluorescence is an active area of research. semanticscholar.org

Organic Field-Effect Transistors (OFETs) and Charge Transport Materials

Hole-Drift Mobility Studies

The ability of a material to transport charge is fundamental to its performance in electronic devices. For organic semiconductors, hole mobility is a key parameter. In studies of thiophene-based materials, derivatives have shown significant hole-transporting capabilities. For instance, a preliminary study on 5,5′-bis-(5-alkylpyridin-2-yl)-2,2′-bithiophenes using the time-of-flight technique revealed hole mobility in the order of 1.5 × 10⁻⁴ cm² V⁻¹ s⁻¹. rsc.org This value was found to be temperature-independent but dependent on the electric field. rsc.org Similarly, poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT) has garnered attention for its high hole mobility, reaching up to 0.6 cm² V⁻¹ s⁻¹ in field-effect transistors. heeneygroup.comstanford.edu When used in a blend for solar cell applications, the hole mobility measured by space charge limited current modeling was 3.8 × 10⁻⁴ cm² V⁻¹ s⁻¹. stanford.edu These findings for related thiophene (B33073) compounds underscore the potential of the thiophene core for efficient hole transport, a critical factor for the application of this compound in optoelectronic devices.

Design Principles for Favorable Charge Transport

The molecular architecture of organic semiconductors is crucial for achieving efficient charge transport. Key design principles focus on enhancing intermolecular electronic coupling and ensuring ordered molecular packing in the solid state. For thiophene-based materials, several factors are influential:

Planarity and Conjugation: A planar molecular structure, as seen in the nearly planar aromatic core of 5,5′-bis-(5-alkylpyridin-2-yl)-2,2′-bithiophenes, facilitates π-orbital overlap between adjacent molecules, which is essential for charge hopping. rsc.org The thiophene moiety itself provides effective conjugation in donor-acceptor compounds. psu.edu

Crystallinity and Self-Assembly: The ability of molecules to form well-ordered crystalline domains is advantageous for long-range charge transport. rsc.org The crystalline nature of oligomers can lead to better charge carrier transport. rsc.org For instance, the introduction of a thienyl group can lead to higher crystallinity and strong intermolecular interactions. mdpi.com

Molecular Packing: The specific arrangement of molecules in the solid state significantly impacts mobility. The length of alkyl chains can have a pronounced effect on the molecular planarity and the packing motifs of thiophene derivatives. rsc.org

By optimizing these structural features, it is possible to engineer thiophene-based molecules like this compound for superior charge transport properties.

Organic Solar Cells (OSCs) and Photovoltaic Applications

Thiophene-based conjugated oligomers and polymers are extensively explored as donor materials in organic solar cells due to their strong light absorption, structural versatility, and inherent charge transport characteristics. rsc.org The performance of these materials is closely linked to their molecular architecture. rsc.org

For example, a solar cell utilizing a blend of poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT) and a fullerene derivative achieved a power conversion efficiency (PCE) of 2.3%. stanford.edu Another diketopyrrolopyrrole (DPP)-containing polymer, when paired with a fullerene acceptor, resulted in OPV devices with a high PCE of up to 4.38%. rsc.org Furthermore, a two-dimensional copolymer with a benzodithiophene-thiophene backbone demonstrated a PCE of up to 8.04% in polymer solar cells. rsc.org

These examples with related thiophene structures highlight the potential of the thiophene core in creating efficient photovoltaic materials. The well-defined nature of oligomers like this compound offers advantages in terms of reproducibility and purity, which are vital for consistent device performance. rsc.org

Sensors and Sensing Platforms

The fluorescent properties of certain thiophene derivatives make them suitable for use in sensors and sensing platforms. For instance, 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene is utilized as a fluorescent brightener and can be employed to detect the presence of thin-film electrical contact lubricants. chemicalbook.com This application relies on the compound's ability to absorb UV light and emit visible light. chemicalbook.com The development of photoluminescent donor-acceptor-donor molecules based on 1,3,4-oxadiazole (B1194373) and bithiophene has led to materials with emissions ranging from blue to bluish-green, indicating their potential as sensing elements. nih.gov

Non-Linear Optical (NLO) Materials

Organic materials with second-order nonlinear optical (NLO) properties are of great interest for applications in telecommunications and optical data processing due to their large nonlinearities and fast response times. psu.edu

Second-Order Hyperpolarizability Coefficients

The second-order molecular hyperpolarizability (β) is a measure of a molecule's NLO response. Research has shown that replacing benzene (B151609) rings with thiophene rings in donor-acceptor substituted stilbenes can significantly enhance the hyperpolarizability. psu.edu For a series of thiophene-substituted compounds, the β values were found to increase with the length of the conjugated system. psu.edu

A study on diaromatic stilbene (B7821643), butadiene, and phenylethenylthiophene derivatives investigated their potential for second harmonic generation (SHG). rsc.org One stilbene polymorph exhibited an NLO activity over 32 times that of a urea (B33335) reference. rsc.org Theoretical studies on non-fullerene acceptor-based compounds have also shown promising NLO properties, with the highest first hyperpolarizability (β_total) value reaching 13.44 × 10⁻²⁷ esu for one of the designed molecules. nih.gov These findings demonstrate the potential of thiophene-containing structures for significant second-order NLO effects.

Two-Photon Absorption Applications

Two-photon absorption (2PA) is a nonlinear optical process with applications in bioimaging, photodynamic therapy, and nanofabrication. nih.govresearchgate.net Materials with large 2PA cross-sections are highly sought after. Thiophene derivatives have been shown to exhibit exceptionally high 2PA cross-sections. nih.govresearchgate.net

Theoretical calculations on organic dyes based on 2,5-dithienylpyrrole motifs have predicted extremely high 2PA cross-sections in the infrared region. researchgate.net A study of a 2,5-bis(phenylacrylonitrile)thiophene based dye also highlighted its two-photon absorption properties. researchgate.net Furthermore, research on quinoidal diazaacene-bithiophene derivatives has reported measured 2PA cross-sections (σ₂) of up to 4200 GM. nih.gov These high values make thiophene-based materials like this compound promising candidates for applications requiring strong two-photon absorption.

Research FindingValueCompound Class
Hole Mobility1.5 × 10⁻⁴ cm² V⁻¹ s⁻¹5,5′-bis-(5-alkylpyridin-2-yl)-2,2′-bithiophenes
Hole Mobility0.6 cm² V⁻¹ s⁻¹Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT)
Power Conversion Efficiency2.3%pBTTT:Fullerene Blend
Power Conversion Efficiency4.38%DPP-containing Polymer:Fullerene Blend
First Hyperpolarizability (β_total)13.44 × 10⁻²⁷ esuNon-fullerene Acceptor-based Compound
Two-Photon Absorption Cross-Section (σ₂)up to 4200 GMQuinoidal Diazaacene-Bithiophene Derivative

Polymerization and Oligomerization Studies for Macromolecular Architectures

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